4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline
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Overview
Description
4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further substituted with a thiazole ring bearing a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The final steps involve the incorporation of the thiazole ring and the methoxyphenyl group. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while nucleophilic substitution on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in their core scaffold.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: This compound has a similar piperazine ring but features a nitrophenyl group instead of a thiazole ring.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also contain the methoxyphenyl-piperazine structure but are based on a pyridazinone core.
Uniqueness
4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline is unique due to its specific combination of a quinoline core, piperazine ring, thiazole ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N4OS |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C24H24N4OS/c1-17-15-23(20-5-3-4-6-21(20)25-17)27-11-13-28(14-12-27)24-26-22(16-30-24)18-7-9-19(29-2)10-8-18/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
KOPSXLCFXMEYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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